![molecular formula C20H21N5O2 B2750635 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878727-79-8](/img/structure/B2750635.png)
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
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Scientific Research Applications
Luminescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives. These complexes show potential as fluorescence sensors due to their characteristic sharp emission bands, making them useful in detecting chemicals like benzaldehyde and its derivatives (Shi et al., 2015).
Precursors for Purine Analogs
The synthesis of disubstituted 1-benzylimidazoles as important precursors for purine analogs has been explored. These compounds are significant for the development of new pharmaceuticals, highlighting the versatility of imidazole derivatives in medicinal chemistry (Alves et al., 1994).
Inhibitors of Kinases
Imidazo[4,5-h]isoquinolin-9-ones have been identified as potent inhibitors of lck kinase, demonstrating the critical role of certain structural modifications in enhancing the activity against this kinase. This discovery opens avenues for the development of new therapeutic agents targeting kinases (Snow et al., 2002).
Orthoamide and Iminium Salts
Research on orthoamide derivatives of 1,3-dimethylparabanic acid has provided insights into the chemical behavior of these compounds, contributing to the understanding of orthoamides and iminium salts in organic synthesis (Kantlehner et al., 2012).
Mechanism of Action
- Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is biosynthesized from histidine by the action of the enzyme histidine decarboxylase .
- Imidazole can form intramolecular hydrogen bonds due to its unique structure . Its mode of action involves binding to specific proteins or enzymes.
- At the molecular level, imidazole derivatives exhibit various activities, including:
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-10-12(2)7-8-13(15)3/h6-8,10-11H,1,9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZQVMKQCPVOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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